N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide
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Overview
Description
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C14H12N6O2 and its molecular weight is 296.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiasthma Agents
The use of triazolo[1,5-c]pyrimidines, which share structural features with N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide, has been investigated in the development of antiasthma agents. Compounds such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have shown activity as mediator release inhibitors, potentially offering a therapeutic approach for asthma management. These compounds were synthesized through a series of reactions involving arylamidines and further chemical modifications to improve their pharmacological profile (Medwid et al., 1990).
Antimicrobial Activity
Pyrazole-substituted heterocyclic frameworks, including structures similar to the query compound, have been synthesized and evaluated for their DNA binding properties, demonstrating significant antibacterial activity. The presence of pyrazole and triazolopyrimidines in these complexes has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. Such compounds, through their interaction with DNA, offer promising routes for the development of new antimicrobial agents (Gajera et al., 2016).
Anticancer Agents
The exploration of 2-aminopyrimidine-containing ligands, akin to the chemical structure of interest, has led to the identification of potent molecules with anticancer properties. Through systematic modifications of the core pyrimidine moiety and other structural elements, researchers have developed compounds that exhibit significant in vitro potency and in vivo anticancer activity. This research underlines the therapeutic potential of pyrimidine derivatives in cancer treatment, highlighting the importance of structural optimization in drug discovery (Altenbach et al., 2008).
Mechanism of Action
In terms of mode of action, these compounds often interact with their targets in a way that inhibits the target’s function, leading to the desired biological effect . The exact biochemical pathways affected would depend on the specific target of the compound.
Pharmacokinetics, or how the body affects a drug, involves absorption, distribution, metabolism, and excretion (ADME). These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action and the action environment would depend on the specific biological activity of the compound. For instance, an antiviral compound would have different results and be affected by different environmental factors than an antibacterial compound .
Properties
IUPAC Name |
2-phenoxy-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c21-14(7-22-11-4-2-1-3-5-11)19-12-6-13(17-9-16-12)20-10-15-8-18-20/h1-6,8-10H,7H2,(H,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFVAPHDPFDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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